Coppersensor 1: A Technical Guide to the Principles of Copper(I) Detection
Coppersensor 1: A Technical Guide to the Principles of Copper(I) Detection
Introduction
Coppersensor 1 (CS1) is a synthetic, membrane-permeable fluorescent probe designed for the selective detection of cuprous copper (Cu⁺) in biological systems. Its development has been a significant advancement for researchers and scientists in the fields of neuroscience, cancer biology, and cardiovascular research, enabling the visualization of labile Cu⁺ pools within living cells. This technical guide provides an in-depth exploration of the core principles underlying CS1's function, detailed experimental protocols, and a summary of its key quantitative characteristics.
Core Principle of Copper Detection
Coppersensor 1 operates on a "turn-on" fluorescence mechanism. In its unbound state, the sensor exhibits minimal fluorescence. Upon selective binding of Cu⁺, a significant conformational change is induced in the molecule, leading to a substantial increase in its fluorescence quantum yield. This direct correlation between Cu⁺ concentration and fluorescence intensity allows for the quantitative imaging of this specific copper ion.
The molecular architecture of CS1 consists of two key components: a boron-dipyrromethene (BODIPY) fluorophore and a thioether-rich receptor.[1][2][3][4][5] The BODIPY core serves as the signaling unit, providing the desirable photophysical properties of visible light excitation and emission. The thioether-rich acyclic receptor is specifically designed for the selective chelation of the soft metal ion Cu⁺. The binding of Cu⁺ to the sulfur atoms of the receptor restricts intramolecular rotations and inhibits photoinduced electron transfer (PET) processes that otherwise quench the fluorescence of the BODIPY core in the unbound state. This chelation-enhanced fluorescence results in a pronounced "turn-on" signal.
Quantitative Data Summary
The photophysical and binding properties of Coppersensor 1 have been quantitatively characterized to establish its efficacy as a Cu⁺ probe. The following table summarizes these key parameters.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~540 nm | |
| Emission Wavelength (λem) | ~561 nm | |
| Fluorescence Enhancement | ~10-fold | |
| Dissociation Constant (Kd) for Cu⁺ | ~4 x 10⁻¹² M | |
| Quantum Yield (Φ) of Cu⁺-bound CS1 | 0.13 | |
| Stoichiometry of Binding | 1:1 (CS1:Cu⁺) |
Experimental Protocols
A. Chemical Synthesis of Coppersensor 1
The synthesis of Coppersensor 1 is a multi-step process that involves the preparation of the BODIPY core followed by its conjugation to the thioether-rich receptor. The overall synthesis is anticipated to take 4-5 days.
Materials:
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2,4-dimethyl-3-ethylpyrrole
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Chloroacetyl chloride
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BF₃·OEt₂
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Tetrathia receptor precursor
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Various organic solvents and reagents for purification
Procedure:
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Synthesis of the BODIPY Core (1): The BODIPY core is synthesized in a one-pot, two-step procedure. This involves the condensation of 2,4-dimethyl-3-ethylpyrrole with chloroacetyl chloride.
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Treatment with BF₃·OEt₂: The resulting intermediate is then treated with boron trifluoride diethyl etherate (BF₃·OEt₂) to yield the final BODIPY core.
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Synthesis of the Tetrathia Receptor (3): The thioether-rich receptor is synthesized in a separate two-step process.
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Conjugation of BODIPY Core and Receptor: The final step involves the conjugation of the BODIPY core to the tetrathia receptor to yield Coppersensor 1.
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Purification: The final product is purified using column chromatography.
B. In Vitro Fluorescence Titration with Cu⁺
This protocol details the procedure to determine the fluorescence response of CS1 to varying concentrations of Cu⁺.
Materials:
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Coppersensor 1 stock solution (in DMSO)
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Aqueous buffer (e.g., HEPES or PBS, pH 7.4)
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Cu⁺ stock solution (e.g., from [Cu(CH₃CN)₄]PF₆)
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Fluorometer
Procedure:
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Prepare a solution of Coppersensor 1 in the aqueous buffer at a fixed concentration (e.g., 2 µM).
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Record the initial fluorescence spectrum of the apo-sensor solution.
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Incrementally add aliquots of the Cu⁺ stock solution to the CS1 solution.
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After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
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Plot the fluorescence intensity at the emission maximum as a function of the Cu⁺ concentration to generate a binding curve.
C. Selectivity Testing against Other Metal Ions
This protocol is designed to assess the selectivity of CS1 for Cu⁺ over other biologically relevant metal ions.
Materials:
-
Coppersensor 1 stock solution (in DMSO)
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Aqueous buffer (e.g., HEPES or PBS, pH 7.4)
-
Stock solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Mn²⁺, Ni²⁺, Co²⁺, Cu²⁺)
-
Fluorometer
Procedure:
-
Prepare a solution of Coppersensor 1 in the aqueous buffer.
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To separate samples of the CS1 solution, add a significant excess (e.g., 50 µM or higher for transition metals, and mM concentrations for alkali and alkaline earth metals) of each competing metal ion.
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Record the fluorescence emission spectrum for each sample.
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To each of these solutions, subsequently add a concentration of Cu⁺ known to elicit a strong response.
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Record the final fluorescence emission spectrum to determine if the presence of the competing metal ion interferes with the Cu⁺ binding and fluorescence turn-on.
D. Live-Cell Imaging of Labile Cu⁺
This protocol outlines the steps for using CS1 to visualize labile Cu⁺ pools in cultured cells.
Materials:
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Cultured cells (e.g., HEK293T) on glass-bottom dishes or coverslips
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Coppersensor 1 stock solution (1 mM in DMSO)
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Phosphate-buffered saline (PBS) or other suitable imaging buffer
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Confocal microscope with appropriate filter sets for BODIPY dyes
Procedure:
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Culture cells to the desired confluency on a suitable imaging substrate.
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Prepare a working solution of Coppersensor 1 by diluting the DMSO stock solution in the imaging buffer to a final concentration of 5 µM.
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Remove the culture medium from the cells and wash with the imaging buffer.
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Add the Coppersensor 1 working solution to the cells and incubate for 5-20 minutes at 37 °C in the dark.
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After incubation, wash the cells with fresh imaging buffer to remove any excess probe.
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Image the cells using a confocal microscope with an excitation wavelength of approximately 543 nm and collect the emission between 550-600 nm.
Visualizations
Caption: Signaling pathway of Coppersensor 1 upon binding to Cu⁺.
Caption: General experimental workflow for Coppersensor 1.
References
- 1. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging. | Sigma-Aldrich [sigmaaldrich.com]
- 4. aminer.org [aminer.org]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
